molecular formula C9H12F2O4 B8793280 Ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate

Ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate

Cat. No. B8793280
M. Wt: 222.19 g/mol
InChI Key: KDVPGBVZKTVEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871947B2

Procedure details

Acetic anhydride (3.6 moles) is heated to 100 to 105° C., to which a mixture of crude ethyl difluoroacetoacetate (˜0.96 moles) and triethyl orthoformate (1.8 moles) is added drop-wise. The reaction mixture is kept at 100 to 105° C. for 6 hours. The reaction mixture is cooled to 60 to 70° C. and then concentrated under vacuum to remove excessive acetic anhydride, triethyl orthoformate, and generated ethyl acetate. A pale brown liquid is obtained.
Quantity
3.6 mol
Type
reactant
Reaction Step One
Quantity
0.96 mol
Type
reactant
Reaction Step Two
Quantity
1.8 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=O)C)(=O)[CH3:2].[F:8][CH:9]([F:18])[C:10](=[O:17])[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].C(OCC)(OCC)OCC>>[CH2:1]([O:4][CH:5]=[C:11]([C:10](=[O:17])[CH:9]([F:18])[F:8])[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH3:2]

Inputs

Step One
Name
Quantity
3.6 mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0.96 mol
Type
reactant
Smiles
FC(C(CC(=O)OCC)=O)F
Name
Quantity
1.8 mol
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added drop-wise
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to remove excessive acetic anhydride, triethyl orthoformate
CUSTOM
Type
CUSTOM
Details
A pale brown liquid is obtained

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C(C)OC=C(C(=O)OCC)C(C(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.